molecular formula C30H43N3O6 B10852729 N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide

N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide

Cat. No.: B10852729
M. Wt: 541.7 g/mol
InChI Key: BLKHGZANZRGYRY-WUCHSTEBSA-N
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Description

Preparation Methods

The synthesis of PS-662477 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions The synthetic route typically starts with the preparation of the benzyl and butylcarbamoyl intermediates, followed by their coupling with the hydroxy-propylcarbamoyl and methyl-butyl groupsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

PS-662477 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

PS-662477 has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for investigating enzyme-substrate interactions and protein-ligand binding. In medicine, PS-662477 is explored for its potential therapeutic effects, particularly in the treatment of diseases such as malaria. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for drug discovery and development .

Mechanism of Action

The mechanism of action of PS-662477 involves its interaction with specific molecular targets, such as enzymes or receptors. It exerts its effects by binding to these targets and modulating their activity. For example, PS-662477 may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing the progression of the disease. The molecular pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

PS-662477 can be compared with other similar compounds, such as N-[(1S,2S)-1-(1-Benzyl-3-butylcarbamoyl-2-hydroxy-propylcarbamoyl)-2-methyl-butyl]-2,4-dimethoxy-benzamide analogs. These compounds share similar structural features but may differ in their chemical properties and biological activities. The uniqueness of PS-662477 lies in its specific combination of functional groups, which confer distinct reactivity and selectivity. Other similar compounds include various benzamide derivatives and carbamoyl compounds .

Properties

Molecular Formula

C30H43N3O6

Molecular Weight

541.7 g/mol

IUPAC Name

N-[(2S,3S)-1-[[5-(butylamino)-3-hydroxy-5-oxo-1-phenylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2,4-dimethoxybenzamide

InChI

InChI=1S/C30H43N3O6/c1-6-8-16-31-27(35)19-25(34)24(17-21-12-10-9-11-13-21)32-30(37)28(20(3)7-2)33-29(36)23-15-14-22(38-4)18-26(23)39-5/h9-15,18,20,24-25,28,34H,6-8,16-17,19H2,1-5H3,(H,31,35)(H,32,37)(H,33,36)/t20-,24?,25?,28-/m0/s1

InChI Key

BLKHGZANZRGYRY-WUCHSTEBSA-N

Isomeric SMILES

CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)C2=C(C=C(C=C2)OC)OC)O

Canonical SMILES

CCCCNC(=O)CC(C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C2=C(C=C(C=C2)OC)OC)O

Origin of Product

United States

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